

Spectroscopic Profile of Carone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Caron**

Cat. No.: **B12837106**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **carone** (3,7,7-trimethylbicyclo[4.1.0]heptan-2-one), a bicyclic monoterpene ketone. Due to the limited availability of publicly accessible, complete nuclear magnetic resonance (NMR) spectra for this specific compound, this guide presents a combination of experimental mass spectrometry data, predicted infrared (IR) absorption characteristics, and an analysis of expected NMR spectral features based on its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring NMR, IR, and mass spectrometry (MS) data for a compound of this nature are also provided.

Data Presentation

The quantitative spectroscopic data for **carone** is summarized in the tables below.

Table 1: Mass Spectrometry Data for Carone

The electron ionization mass spectrum of **carone** exhibits a molecular ion peak and several characteristic fragment ions.

m/z Ratio	Interpretation
152	Molecular Ion (M^+)
137	$[M - CH_3]^+$
124	$[M - CO]^+$ or $[M - C_2H_4]^+$
109	$[M - C_3H_7]^+$
95	$[C_7H_{11}]^+$
81	$[C_6H_9]^+$
67	$[C_5H_7]^+$
55	$[C_4H_7]^+$
41	$[C_3H_5]^+$

Data sourced from the NIST WebBook.[\[1\]](#)

Table 2: Predicted Infrared (IR) Absorption Data for Carone

As a saturated bicyclic ketone, **carone** is expected to display the following characteristic infrared absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2960-2850	C-H Stretch	Alkanes (CH, CH ₂ , CH ₃)
~1715	C=O Stretch	Saturated Ketone (in a six-membered ring) [2] [3]
~1465	C-H Bend	CH ₂ (Scissoring)
~1375	C-H Bend	CH ₃ (Symmetrical Bending)

Table 3: Expected ¹H NMR Chemical Shift Ranges for Carone

A definitive, publicly available ^1H NMR spectrum for **carone** is not available. However, based on its structure and data for similar bicyclic systems, the following proton signals are anticipated.

Proton Environment	Expected Chemical Shift (δ , ppm)	Multiplicity
CH (next to carbonyl)	2.0 - 2.5	Multiplet
CH (bridgehead)	1.5 - 2.0	Multiplet
CH ₂ (aliphatic)	1.0 - 1.8	Multiplets
CH ₃ (gem-dimethyl)	0.8 - 1.2	Singlets
CH ₃ (secondary)	0.9 - 1.1	Doublet

Table 4: Expected ^{13}C NMR Chemical Shift Data for Carone

While a complete, freely accessible ^{13}C NMR spectrum for **carone** is not available, published data on related caranone structures provide insight into the expected chemical shifts. The following table is a projection based on the structure of **carone** and known values for bicyclic ketones.

Carbon Environment	Expected Chemical Shift (δ , ppm)
C=O (Ketone)	> 200
Quaternary C (gem-dimethyl)	30 - 45
CH (bridgehead)	25 - 40
CH (next to carbonyl)	40 - 55
CH ₂ (aliphatic)	20 - 35
CH ₃ (gem-dimethyl)	15 - 30
CH ₃ (secondary)	10 - 20

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a bicyclic monoterpenic ketone like **carone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **carone** into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or acetone-d₆. Ensure the solvent is free of residual water.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

^1H NMR Acquisition:

- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard one-dimensional ^1H NMR spectrum using a 90° pulse.
- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.
- Integrate all signals.

¹³C NMR Acquisition:

- Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
- A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
- Process the FID with an appropriate window function and Fourier transform.
- Phase and baseline correct the spectrum.
- To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **carone**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.

- Place a small drop of liquid **carone** or a small amount of solid **carone** onto the center of the ATR crystal.
- If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **carone**.

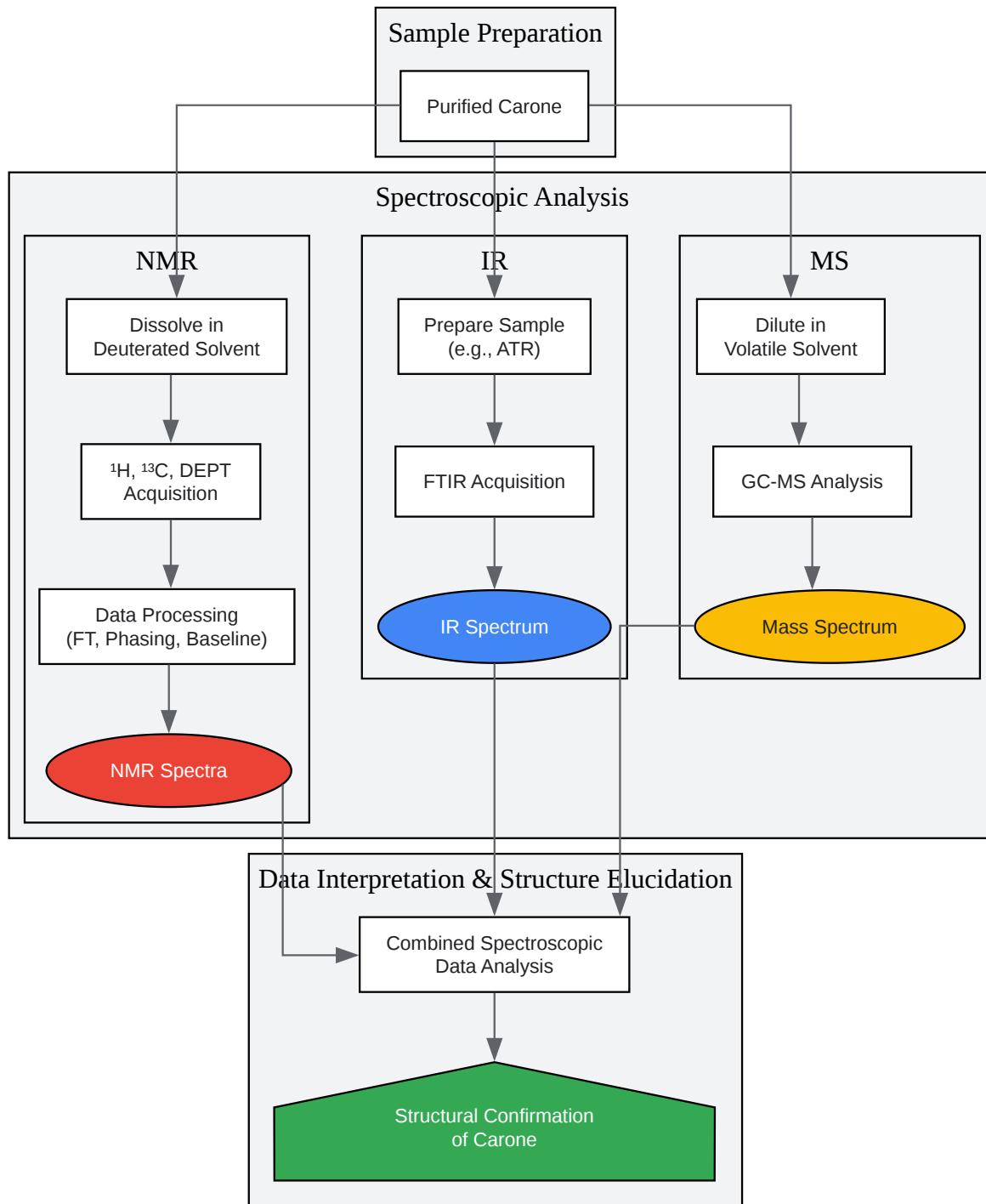
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

- Prepare a dilute solution of **carone** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Injector: Split/splitless injector, typically in split mode with a high split ratio to avoid overloading the column.
 - Injector Temperature: 250 °C.
 - Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).


- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C) for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A suitable mass range to detect the molecular ion and fragments (e.g., m/z 40-300).
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Data Analysis:

- Identify the peak corresponding to **carone** in the total ion chromatogram (TIC).
- Extract the mass spectrum for that peak.
- Identify the molecular ion peak (M^+).
- Analyze the fragmentation pattern and propose structures for the major fragment ions.
- Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **carone**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **carone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. (1S,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane | C10H18 | CID 9942162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Carone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12837106#spectroscopic-data-of-carone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

